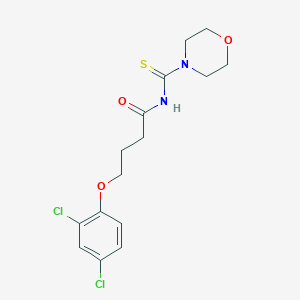
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a molecular formula of C14H17IN2O3S. This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydrofuran ring, which contribute to its unique chemical properties .
Méthodes De Préparation
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Synthetic Routes and Reaction Conditions
Introduction of the Iodine Atom: This step involves the iodination of a precursor compound, typically using iodine or an iodine-containing reagent.
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysts.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:
3-iodo-4-methoxy-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: This compound has a similar structure but with slight variations in the functional groups.
3-iodo-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Another closely related compound with minor differences in the molecular structure.
Propriétés
Formule moléculaire |
C14H17IN2O3S |
|---|---|
Poids moléculaire |
420.27 g/mol |
Nom IUPAC |
3-iodo-4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O3S/c1-19-12-5-4-9(7-11(12)15)13(18)17-14(21)16-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,18,21) |
Clé InChI |
XDUIXIPFPDUSKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B320682.png)
![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![5-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320692.png)
![5-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320693.png)
![5-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320694.png)
![5-bromo-N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320697.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)

![4-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B320700.png)
![3-bromo-4-methoxy-N-[(4-methyl-1-piperidinyl)carbothioyl]benzamide](/img/structure/B320701.png)
